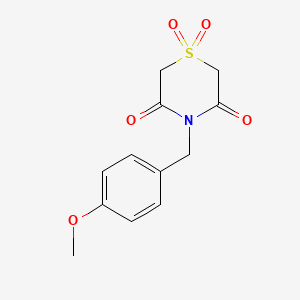

4-(4-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone

Description

4-(4-Methoxybenzyl)-1lambda⁶,4-thiazinane-1,1,3,5-tetraone (CAS: 338953-74-5) is a substituted thiazinane derivative characterized by a 4-methoxybenzyl group attached to a sulfonated thiazinane backbone. Its molecular formula is C₁₂H₁₃NO₅S, with a molar mass of 283.3 g/mol. Key physical properties include a predicted density of 1.420 g/cm³, a boiling point of 614.3 ± 55.0 °C, and a pKa of -2.54, indicating strong acidity due to the electron-withdrawing sulfonyl groups . This compound’s tetraone structure (four ketone groups) distinguishes it from simpler dione analogs, influencing its polarity and reactivity.

Properties

IUPAC Name |

4-[(4-methoxyphenyl)methyl]-1,1-dioxo-1,4-thiazinane-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5S/c1-18-10-4-2-9(3-5-10)6-13-11(14)7-19(16,17)8-12(13)15/h2-5H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQLLNPQBGYKLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)CS(=O)(=O)CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone typically involves the following steps:

Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms. For instance, a precursor such as 2-aminothiophenol can be reacted with a carbonyl compound under acidic conditions to form the thiazinane ring.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the thiazinane ring with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of 4-(4-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazinane ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiazinane derivatives with different oxidation states. Reducing agents such as lithium aluminum hydride can be used.

Substitution: The methoxybenzyl group can undergo electrophilic aromatic substitution reactions. For example, nitration can be performed using nitric acid and sulfuric acid to introduce nitro groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nitric acid, sulfuric acid

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Reduced thiazinane derivatives

Substitution: Nitro-substituted methoxybenzyl derivatives

Scientific Research Applications

4-(4-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone has several scientific research applications:

Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules

Medicinal Chemistry: The compound’s potential biological activity makes it a candidate for drug development. It can be explored for its antimicrobial, antiviral, and anticancer properties.

Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and nanomaterials.

Catalysis: It can serve as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of 4-(4-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone depends on its specific application:

Biological Activity: If used as a drug, the compound may interact with specific molecular targets such as enzymes or receptors. The methoxybenzyl group can enhance its binding affinity and selectivity.

Catalysis: As a catalyst, the thiazinane ring can coordinate with metal ions, facilitating various catalytic processes. The sulfur and nitrogen atoms in the ring can act as donor sites for metal coordination.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 4-(4-methoxybenzyl)-1lambda⁶,4-thiazinane-1,1,3,5-tetraone with structurally similar thiazinane derivatives:

Notes:

- Tetraone vs. Dione: The main compound’s four ketone groups enhance polarity compared to dione analogs (e.g., ), affecting solubility and biological interactions.

- Substituent Effects: Electron-withdrawing groups (e.g., chloro, trifluoromethoxy) lower pKa and increase acidity, while methoxy groups donate electrons, moderating acidity .

Biological Activity

4-(4-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone is a synthetic organic compound characterized by a thiazinane ring structure that incorporates sulfur and nitrogen atoms. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 4-(4-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone is C12H13N1O2S1. The presence of the methoxybenzyl group enhances its chemical reactivity and potential interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H13N1O2S1 |

| Molecular Weight | 239.30 g/mol |

| CAS Number | 338953-74-5 |

| Chemical Structure | Structure |

Antimicrobial Activity

Research indicates that thiazine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that 4-(4-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone demonstrates activity against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth at low concentrations .

Anticancer Activity

The compound's anticancer potential is particularly noteworthy. Studies have demonstrated that it can induce apoptosis in cancer cells by disrupting microtubule dynamics. This action is similar to known chemotherapeutic agents that target tubulin polymerization . In vivo studies using xenograft models have shown that treatment with this compound results in significant tumor reduction without notable toxicity .

Anti-inflammatory Activity

Inflammation is a key factor in various diseases, including cancer and autoimmune disorders. Preliminary studies suggest that 4-(4-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone may modulate inflammatory pathways, potentially reducing markers of inflammation in animal models .

The mechanism through which 4-(4-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone exerts its biological effects involves several pathways:

- Microtubule Disruption: The compound binds to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest in the G2/M phase.

- Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress in cancer cells, contributing to apoptosis.

- Cytokine Modulation: The compound may affect the release of pro-inflammatory cytokines, thereby influencing inflammatory responses .

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

- Antimicrobial Efficacy: A study evaluated its effect on Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

- Anticancer Activity: In a study involving human prostate cancer cells (PC-3), treatment with the compound at doses of 15 mg/kg resulted in a tumor size reduction of approximately 40% compared to control groups over a treatment period of three weeks.

- Anti-inflammatory Effects: In a murine model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to untreated controls.

Q & A

Q. What are the optimized synthetic routes for 4-(4-Methoxybenzyl)-1λ⁶,4-thiazinane-1,1,3,5-tetraone, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the condensation of substituted isocyanates and thioketones to form the thiazinane core. For example, analogous compounds (e.g., thiazinane derivatives with methoxybenzyl groups) are synthesized via controlled-temperature reactions (60–80°C) in aprotic solvents like THF or DCM, with yields improved by using catalysts such as triethylamine . Continuous flow chemistry has been reported to enhance scalability and purity for structurally similar thiazinanes .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : Assigns proton environments (e.g., methoxybenzyl protons resonate at δ ~3.8–4.3 ppm) and confirms carbonyl/thiazinane connectivity .

- XRD : Resolves crystal packing and stereochemistry, as demonstrated for analogous 1,3,5-triazinane derivatives .

- HRMS : Validates molecular weight and fragmentation patterns, particularly for sulfone groups in the thiazinane ring .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens should focus on:

- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays) .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Antimicrobial activity : Use disk diffusion or microbroth dilution methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How do substituent variations on the methoxybenzyl group impact reactivity and bioactivity?

Structural analogs (e.g., 4-(3-fluorobenzyl) or 4-(2-chloro-4-fluorobenzyl) derivatives) show that electron-withdrawing groups enhance electrophilicity at the thiazinane sulfur, increasing enzyme inhibition potency . Conversely, bulky substituents reduce solubility but improve receptor binding specificity . Computational DFT studies can predict substituent effects on charge distribution .

Q. What strategies resolve contradictions in reported biological activity data for thiazinane derivatives?

Discrepancies often arise from assay conditions (e.g., pH, serum content) or impurity profiles. For example, residual solvents (DMF, DCM) in crude samples may artificially suppress cell viability . Mitigation includes:

- HPLC purification (>95% purity) .

- Standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Molecular docking (AutoDock, Schrödinger) identifies key interactions with target enzymes (e.g., hydrogen bonding with catalytic lysine residues). QSAR models for logP and metabolic stability can prioritize derivatives with optimal ADME profiles .

Q. What are the degradation pathways of this compound under physiological conditions?

Accelerated stability studies (40°C/75% RH) reveal hydrolysis of the tetraone moiety at pH < 3, forming diketone intermediates. LC-MS/MS tracks degradation products, while buffered formulations (pH 6–8) enhance shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.